2-羟基-5-辛酰基苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-octanoylbenzoic acid often involves organometallic complexes and catalysis. For example, di-n-octyltin(IV) complexes with hydroxybenzoic acid derivatives have been synthesized to study their solid-state structures and solution behaviors, highlighting the intricate synthesis routes possible for similar compounds (Baul et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as those involving hydroxybenzoic acid derivatives, is determined using techniques like X-ray diffraction, NMR, and Mossbauer spectroscopy. These studies reveal configurations like skew-trapezoidal bipyramidal arrangements and centrosymmetric tetranuclear bis(dicarboxylatotetrabutyldistannoxane) complexes, offering insights into the potential structural complexity of 2-Hydroxy-5-octanoylbenzoic acid and its analogs (Baul et al., 2007).

Chemical Reactions and Properties

2-Hydroxy-5-octanoylbenzoic acid, similar to other hydroxybenzoic acid derivatives, can undergo various chemical reactions, including esterification, amidation, and complexation with metals. These reactions are crucial for modifying the compound's properties for specific applications, such as catalysis, material science, and pharmaceuticals. The synthesis and characterization of bis(dicarboxylatotetraorganodistannoxane) units involving hydroxybenzoic acids provide a basis for understanding the reactivity and functionalization potential of such compounds (Baul et al., 2006).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-octanoylbenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. Studies on compounds like 3,4,5-trihydroxybenzoic acid octyl ester highlight the significance of molecular packing and hydrogen bonding in determining physical properties and phase behavior, which is relevant for designing materials with desired characteristics (Jeffrey & Yeon, 1990).

Chemical Properties Analysis

The chemical properties of hydroxybenzoic acid derivatives, such as acidity, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metals, are crucial for their application in synthesis and material science. The reactivity of such compounds with organometallic complexes provides insights into their chemical versatility and potential applications in catalysis and material synthesis (Baul et al., 2007).

科学研究应用

有机金属化学

有机金属化学的研究探索了涉及羟基苯甲酸衍生物的配合物的合成和结构。Baul 等人 (2007) 的一项研究重点关注了具有 5-[(E)-2-(芳基)-1-重氮基]-2-羟基苯甲酸的二正辛基锡(IV) 配合物的合成。这些配合物已使用各种光谱技术和 X 射线衍射进行了表征,提供了对其固态结构和溶液行为的见解,这对于了解其在材料科学和催化中的潜在应用至关重要 (Baul 等人,2007)。

生物医学应用

已探索将羟基苯甲酸衍生物掺入亲水性共聚物系统用于生物医学应用。Elvira 等人 (2001) 展示了基于水杨酸聚合衍生物制备水凝胶,以潜在用于药物递送和组织工程等生物医学领域 (Elvira 等人,2001)。

植物病害防治

Silverman 等人 (2005) 研究了水杨酸盐和相关化合物在诱导植物系统获得性抗性 (SAR) 中的构效关系。这项研究对于开发针对各种病原体的新型植物保护剂具有重要意义 (Silverman 等人,2005)。

有机合成

在有机合成中,已经探索了使用 2-羟基-5-磺基苯甲酸作为有机催化剂合成各种化合物。Kiyani 等人 (2015) 描述了其在催化合成 1-酰胺基烷基-2-萘酚和 3,4-二取代异恶唑-5(4H)-酮方面的效率,突出了其在促进多种有机反应中的潜力 (Kiyani 等人,2015)。

环境分析

Negreira 等人 (2009) 研究了环境水样中羟基化二苯甲酮紫外线吸收剂的测定,这对于了解这些化合物的环境影响至关重要。他们的研究为监测和评估此类化合物的存在提供了有价值的见解 (Negreira 等人,2009)。

光降解研究

Gmurek 等人 (2015) 使用紫外 C 灯对包括羟基苯甲酸衍生物在内的对羟基苯甲酸酯进行了光降解研究。这项研究对于了解这些化合物的降解途径和环境归宿至关重要 (Gmurek 等人,2015)。

电化学研究

Wu 等人 (2007) 对苯酚化合物电化学降解的研究使用水杨酸(一种羟基苯甲酸衍生物)来研究羟基自由基的形成。此类研究对于废水处理和了解这些化合物的电化学行为至关重要 (Wu 等人,2007)。

作用机制

Target of Action

2-Hydroxy-5-octanoylbenzoic acid, also known as Capryloyl Salicylic Acid, primarily targets corneodesmosome protein structures . These structures are crucial for maintaining the integrity of the skin’s outermost layer, the stratum corneum .

Mode of Action

Capryloyl Salicylic Acid interacts with its targets by inducing keratolysis or keratocoagulation . This process involves the controlled destruction of all or part of the epidermis or dermis, resulting in the subsequent exfoliation of these layers . The compound’s lipophilic nature, attributed to its 8-carbon acyl fatty chain, enhances its ability to penetrate the skin and exert its effects .

Biochemical Pathways

Its action leads to theregeneration and remodeling of the epidermis and dermis , improving the appearance and texture of the treated skin .

Pharmacokinetics

Its lipophilic nature likely influences its bioavailability and distribution within the skin .

Result of Action

The primary result of Capryloyl Salicylic Acid’s action is the improvement of skin appearance and texture . By targeting corneodesmosome protein structures and inducing keratolysis, it promotes the exfoliation of the skin’s outer layers . This can help reduce the appearance of dry, damaged skin, dry patches, flaking, and blackheads, and whiteheads .

安全和危害

This substance causes serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

2-Hydroxy-5-octanoylbenzoic acid is used in the treatment of various skin conditions, including dry, damaged skin, and acne vulgaris . It is also used in chemical peels, a popular tool in dermatology . Future research may focus on further understanding its mechanism of action and potential applications in dermatology .

属性

IUPAC Name |

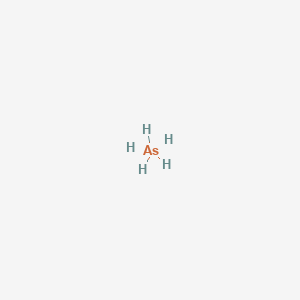

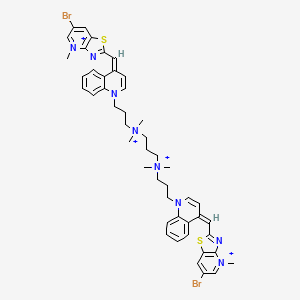

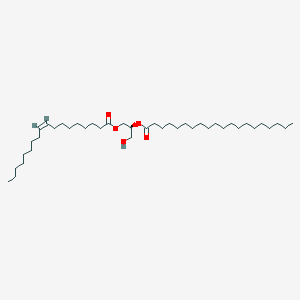

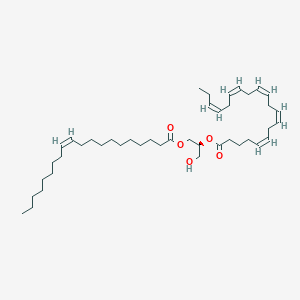

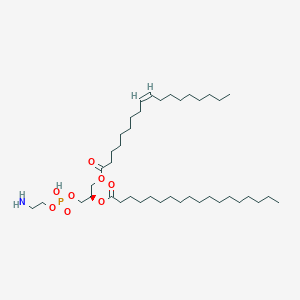

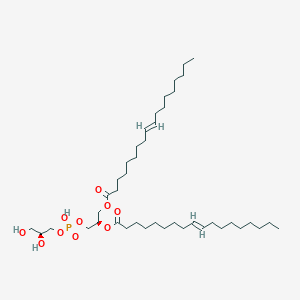

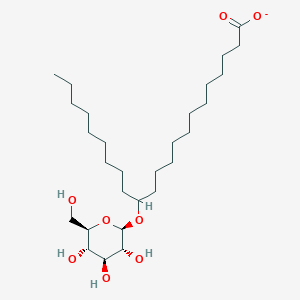

2-hydroxy-5-octanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGWKNBFPKCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025584 | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octanoylsalicylic acid | |

CAS RN |

78418-01-6 | |

| Record name | n-Octanoyl-5-salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryloyl salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPRYLOYL SALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。